

Bis-PEG5-PFP ester chemical structure and properties

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Compound of Interest

Compound Name: *Bis-PEG5-PFP ester*

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An In-depth Technical Guide to **Bis-PEG5-PFP Ester**

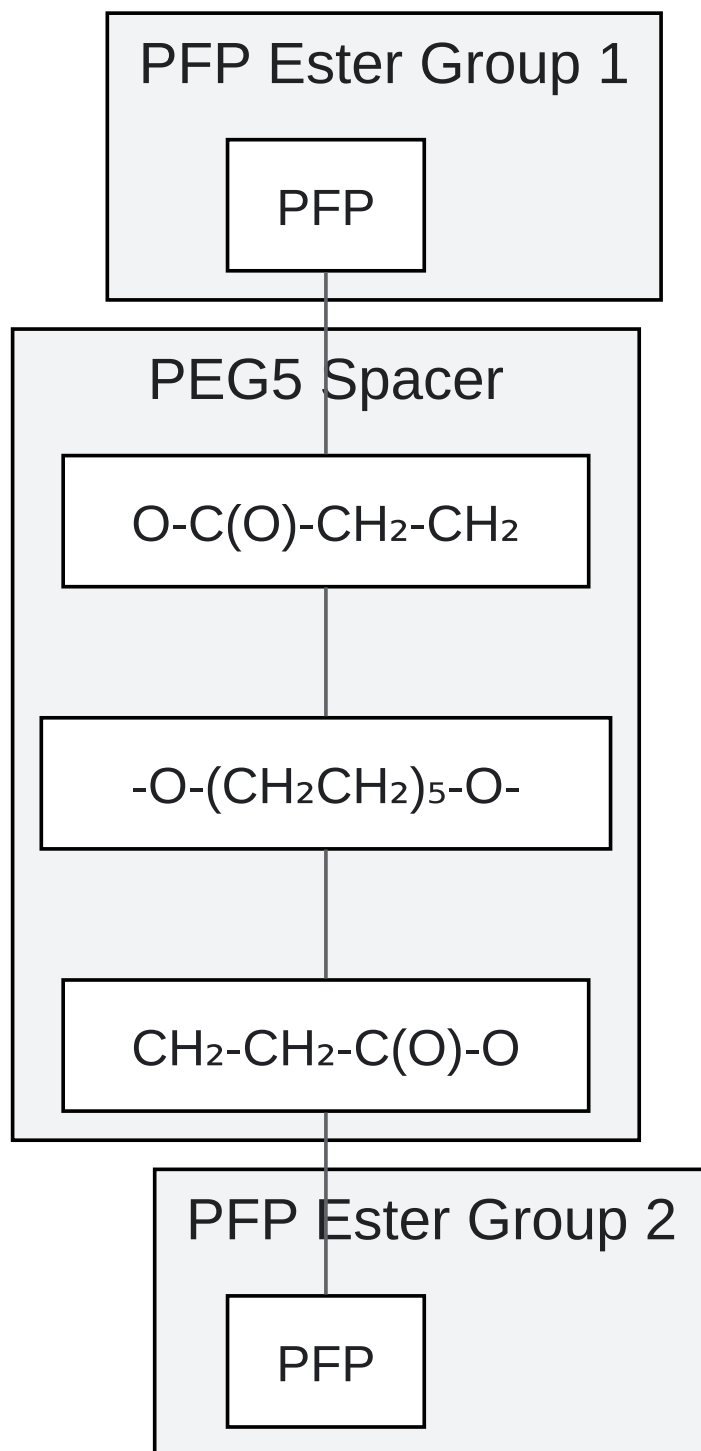
For researchers, scientists, and drug development professionals, the selection of a crosslinking agent is a critical decision that influences the efficacy, stability, and character of bioconjugates. Among the available amine-reactive crosslinkers, **Bis-PEG5-PFP ester** has emerged as a superior reagent due to its enhanced stability, defined structure, and the advantageous properties conferred by its polyethylene glycol (PEG) spacer. This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and applications, complete with detailed experimental protocols.

Chemical Structure and Properties

Bis-PEG5-PFP ester is a homobifunctional crosslinker, meaning it possesses two identical reactive groups.^{[1][2]} These groups are pentafluorophenyl (PFP) esters, which are highly reactive towards primary amines.^[3] The two PFP esters are connected by a discrete-length PEG linker (dPEG®), which consists of five ethylene glycol units.^{[2][4]} This defined spacer length, in contrast to traditional polydisperse PEG reagents, ensures homogeneity in the final conjugate, providing greater precision for optimizing and characterizing crosslinking applications.^[1]

The structure features a central hydrophilic PEG5 spacer arm that links two propanoate groups, which are in turn esterified with pentafluorophenol.

Chemical Structure of Bis-PEG5-PFP Ester



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Caption: General representation of **Bis-PEG5-PFP ester**'s structure.

The key physicochemical properties and identifiers for **Bis-PEG5-PFP ester** are summarized in the tables below.

Table 1: Chemical Identity of **Bis-PEG5-PFP Ester**

Identifier	Value
IUPAC Name	(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate[4]
CAS Number	1334177-78-4[2][3][4]
Molecular Formula	C ₂₆ H ₂₄ F ₁₀ O ₉ [2][3][4][5]
Molecular Weight	670.45 g/mol [2][4]
SMILES	<chem>O=C(CCOCCOCCOCCOCCOCC(OC1=C(C(F)=C(C(F)=C1F)F)F)=O)OC2=C(C(F)=C(C(F)=C2F)F)F</chem> [2]
InChI Key	PVXXABBOISIWMS-UHFFFAOYSA-N[2][4]

Table 2: Physicochemical Properties of **Bis-PEG5-PFP Ester**

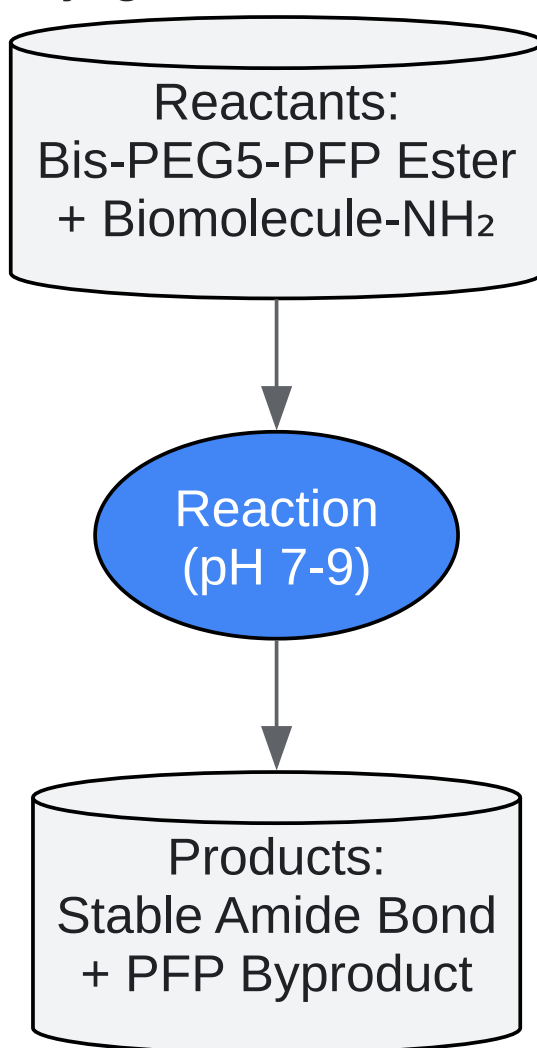
Property	Value
Appearance	Solid or viscous liquid[2]
Purity	≥98%[3][6]
Spacer Arm Length	21.7 Å[2]
Solubility	Soluble in DMSO, DMF, DCM[3]
Storage Conditions	-20°C, stored with desiccant[1][2][3]
Reactivity	Reacts with primary and secondary amines[7][8]

Mechanism of Action and Advantages

Bis-PEG5-PFP ester facilitates the formation of stable amide bonds through the reaction of its PFP ester groups with primary amines, such as the ϵ -amine of lysine residues and the N-termini of proteins.^[1] This reaction proceeds efficiently at a pH range of 7-9.^{[1][9]} The electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon highly electrophilic, rendering the pentafluorophenolate an excellent leaving group.^[7]

A significant advantage of PFP esters over the more traditional N-hydroxysuccinimide (NHS) esters is their superior stability in aqueous solutions.^{[6][7]} PFP esters exhibit a markedly lower rate of spontaneous hydrolysis, which is a major competing side reaction for NHS esters.^{[1][7]} This enhanced stability leads to more efficient and reproducible conjugation reactions, often requiring a smaller excess of the crosslinking reagent.^{[7][10]}

Amine Conjugation Reaction Workflow



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Caption: Reaction of **Bis-PEG5-PFP ester** with a primary amine.

Key Applications

The unique properties of **Bis-PEG5-PFP ester** make it a versatile tool in various fields of life science research and development.

- **Bioconjugation and Protein Labeling:** It is widely used to link biomolecules together or to label proteins for research and diagnostic assays.[4] The PEG spacer enhances the water solubility of the resulting conjugate and can reduce aggregation.[1][4]
- **Drug Development:** The linker is instrumental in the synthesis of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5] In these constructs, it provides a stable, hydrophilic connection between the different functional moieties of the molecule.[3][4]
- **Surface Modification:** **Bis-PEG5-PFP ester** can be used to modify the surfaces of nanoparticles and cells, improving their biocompatibility and enabling further functionalization.[6][8]
- **Protein Structure Analysis:** As a homobifunctional crosslinker, it is used in low-resolution 3-D studies to understand protein structure and analyze protein-protein interactions.[1]

Experimental Protocols

Proper handling and optimized reaction conditions are crucial for successful conjugation. **Bis-PEG5-PFP ester** is moisture-sensitive and should be stored at -20°C with a desiccant.[2][9] Vials should be equilibrated to room temperature before opening to prevent condensation.[9]

General Protocol for Protein-Protein Crosslinking

This protocol provides a general workflow for crosslinking proteins using **Bis-PEG5-PFP ester**. Optimization may be required depending on the specific proteins and application.

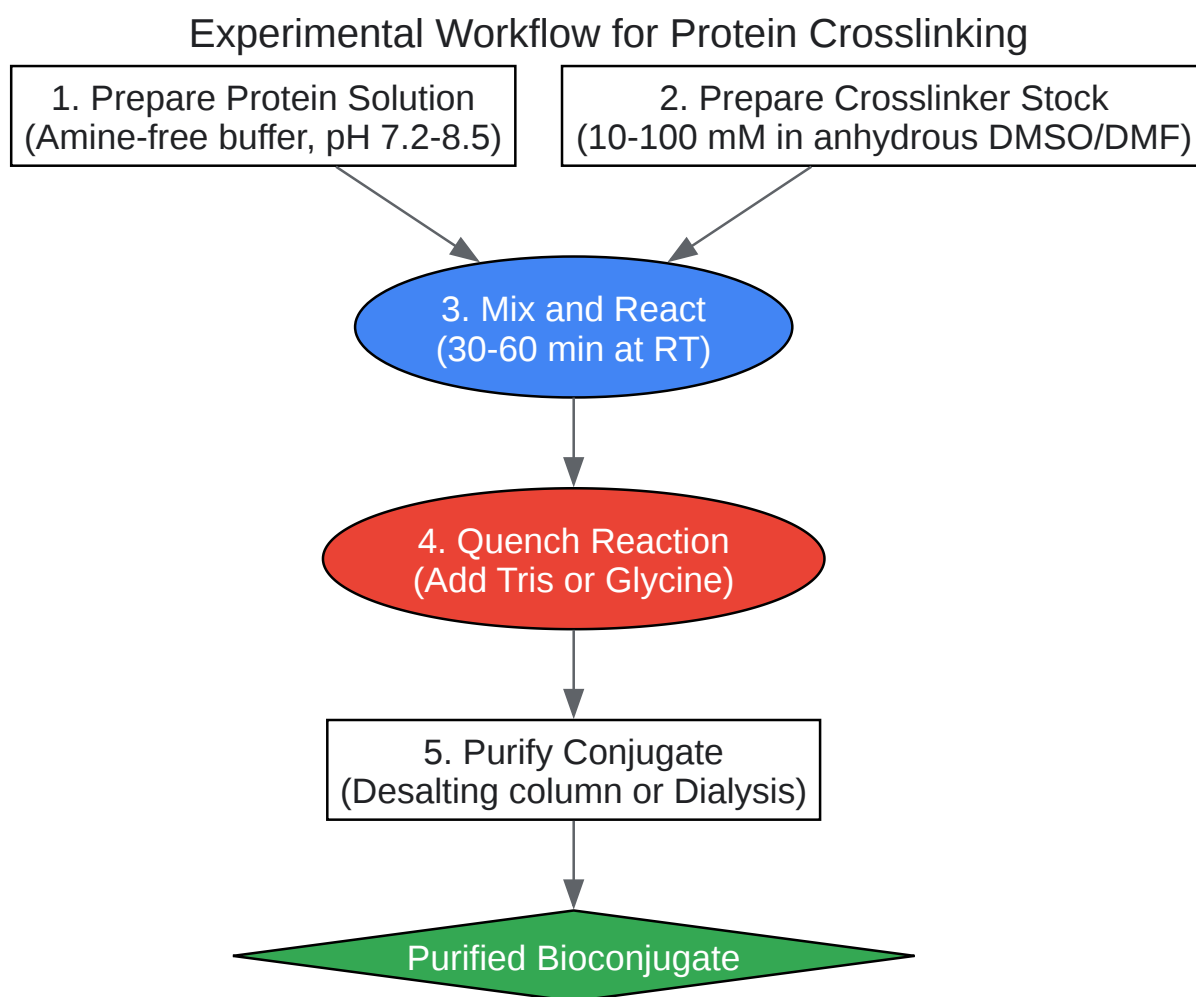
Materials:

- **Bis-PEG5-PFP Ester**

- Anhydrous DMSO or DMF
- Amine-free Conjugation Buffer (e.g., Phosphate, HEPES, Borate buffer, pH 7.2-8.5)[1][10]
- Quenching Buffer (e.g., 1 M Tris or Glycine, pH 7.5)
- Protein solution(s) to be conjugated
- Desalting column or dialysis equipment for purification

Procedure:

- **Prepare Crosslinker Stock Solution:** As the reagent can be difficult to weigh accurately, it is recommended to prepare a stock solution immediately before use.[1] Dissolve **Bis-PEG5-PFP ester** in anhydrous DMSO or DMF to a concentration of 10-100 mM.[10]
- **Prepare Protein Solution:** Dissolve the protein(s) in the Conjugation Buffer at a suitable concentration (e.g., 0.1 mM or 1-10 mg/mL).[1][7] Ensure the buffer does not contain primary amines.[1]
- **Initiate Crosslinking Reaction:** Add the crosslinker stock solution to the protein solution to achieve a final concentration of 1-5 mM.[1] This typically represents a 10- to 50-fold molar excess of the crosslinker over the protein.[9]
- **Incubation:** Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C for more sensitive biomolecules.[1][10]
- **Quench Reaction:** Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[1] Incubate for an additional 15 minutes at room temperature.[1]
- **Purification:** Remove excess, non-reacted crosslinker and the pentafluorophenol byproduct from the conjugated protein solution using a desalting column or dialysis against an appropriate buffer.[1][7]



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Caption: Step-by-step workflow for a typical bioconjugation experiment.

Conclusion

Bis-PEG5-PFP ester is a high-performance crosslinking reagent that offers significant advantages for bioconjugation. Its homobifunctional nature, combined with the superior hydrolytic stability of PFP esters and the benefits of a discrete PEG spacer, provides researchers with a powerful tool for creating well-defined, stable, and soluble conjugates. These features make it an invaluable component in the development of advanced therapeutics, diagnostics, and research reagents.

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